
2,5,8,11,14,17-Hexaoxahentriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14,17-Hexaoxahentriacontane is an organic compound with the molecular formula C25H52O6. It is a polyether, which means it contains multiple ether groups (-O-) within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxahentriacontane typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a hydroxyl group-containing compound. The reaction is usually carried out under controlled conditions, including temperature and pressure, to ensure the desired product is obtained. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14,17-Hexaoxahentriacontane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can lead to the formation of new ether derivatives with different functional groups .
Applications De Recherche Scientifique
2,5,8,11,14,17-Hexaoxahentriacontane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the interactions between polyethers and biological molecules.
Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2,5,8,11,14,17-Hexaoxahentriacontane involves its interaction with molecular targets through its ether groups. These interactions can lead to changes in the physical and chemical properties of the target molecules. The compound can form hydrogen bonds, van der Waals forces, and other non-covalent interactions with various substrates, influencing their behavior and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11,14,17-Hexaoxaicosan-20-oic acid: This compound has a similar polyether structure but with different functional groups and chain length.
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate: Another polyether compound with additional ether groups and a methacrylate functional group.
Uniqueness
2,5,8,11,14,17-Hexaoxahentriacontane is unique due to its specific chain length and arrangement of ether groups. This structure imparts distinct physical and chemical properties, making it suitable for a wide range of applications. Its ability to form stable complexes with various molecules sets it apart from other similar compounds .
Propriétés
Numéro CAS |
113790-80-0 |
|---|---|
Formule moléculaire |
C25H52O6 |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]tetradecane |
InChI |
InChI=1S/C25H52O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-27-18-19-29-22-23-31-25-24-30-21-20-28-17-16-26-2/h3-25H2,1-2H3 |
Clé InChI |
GWOYBBMLWDVWTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)

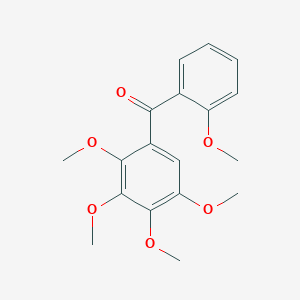
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
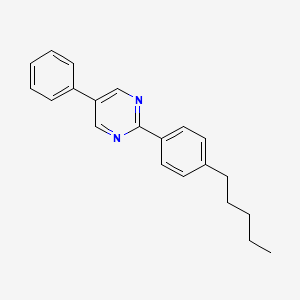
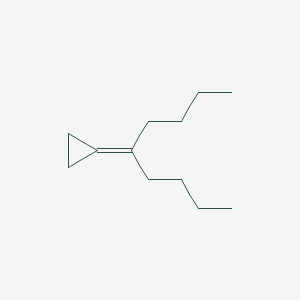
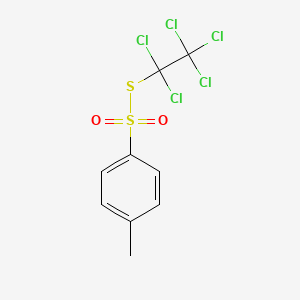
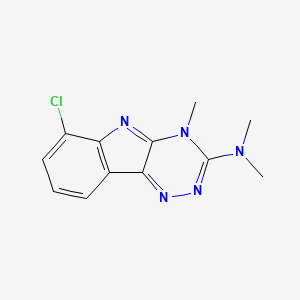

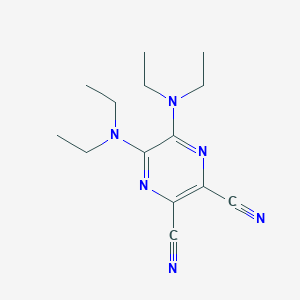
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
